8-bromoquinoline-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoquinoline-7-carbaldehyde is an organic compound with the molecular formula C10H6BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 8th position and an aldehyde group at the 7th position makes this compound unique and valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromoquinoline-7-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method is the bromination of 7-quinolinecarboxaldehyde using bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium azide or organometallic compounds
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, organometallic reagents.
Major Products Formed:
Oxidation: 8-bromoquinoline-7-carboxylic acid.
Reduction: 8-bromoquinoline-7-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
8-Bromoquinoline-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-bromoquinoline-7-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
2-Chloroquinoline-3-carbaldehyde: Used in the synthesis of biologically active compounds.
5,7-Dibromo-8-hydroxyquinoline: Exhibits significant biological activity against various cancer cell lines
Uniqueness: 8-Bromoquinoline-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and aldehyde groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
1312139-20-0 |
---|---|
Molecular Formula |
C10H6BrNO |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.